Hippuryl-glycyl-glycine

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRSVDAIOAIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185310 |

Source

|

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-90-4 |

Source

|

| Record name | Hippuryl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hippuryl-Glycyl-Glycine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of hippuryl-glycyl-glycine, a tripeptide of significant interest in biochemical research. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's core chemical attributes, synthesis, and its nuanced role as an enzyme substrate, offering field-proven insights and detailed experimental protocols.

Foundational Chemistry of Hippuryl-Glycyl-Glycine

Hippuryl-glycyl-glycine, systematically named N-(N-(N-benzoylglycyl)glycyl)glycine, is a synthetic tripeptide. It is characterized by a hippuryl group (benzoyl-glycyl) attached to the N-terminus of a glycyl-glycine dipeptide. This structure confers specific chemical and physical properties that are crucial for its applications.

Molecular Structure and Identification

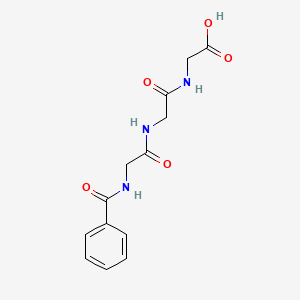

The chemical structure of hippuryl-glycyl-glycine consists of a benzoyl group attached to a chain of three glycine residues. This arrangement results in a molecule with both aromatic and peptidic characteristics.

Diagram 1: Chemical Structure of Hippuryl-Glycyl-Glycine

A 2D representation of the molecular structure of hippuryl-glycyl-glycine.

Physicochemical Properties

A summary of the key physicochemical properties of hippuryl-glycyl-glycine is presented in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅N₃O₅ | [1] |

| Molecular Weight | 293.28 g/mol | [1] |

| CAS Number | 31384-90-4 | [1] |

| IUPAC Name | 2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | [1] |

| Synonyms | N-Benzoyl-glycyl-glycyl-glycine, Hippuryl-Gly-Gly | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Storage | 2-8 °C |

Synthesis of Hippuryl-Glycyl-Glycine

The synthesis of hippuryl-glycyl-glycine is a multi-step process that typically involves the formation of its constituent parts, hippuric acid and glycyl-glycine, followed by their coupling. This section outlines a plausible and established synthetic approach.

Synthesis of Precursors

2.1.1. Hippuric Acid (Benzoyl Glycine)

Hippuric acid is synthesized by the benzoylation of glycine. This is a classic Schotten-Baumann reaction where benzoyl chloride is reacted with glycine in an alkaline solution.[2]

Diagram 2: Synthesis of Hippuric Acid

Workflow for the synthesis of hippuric acid.

Protocol 1: Synthesis of Hippuric Acid [2]

-

Dissolution: Dissolve glycine in a 10% aqueous solution of sodium hydroxide.

-

Benzoylation: Add benzoyl chloride to the glycine solution and shake vigorously. The reaction is exothermic and proceeds readily.

-

Acidification: After the reaction is complete (indicated by the disappearance of the benzoyl chloride odor), acidify the solution with concentrated hydrochloric acid to precipitate the hippuric acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain pure hippuric acid.

2.1.2. Glycyl-Glycine

Glycyl-glycine is the simplest dipeptide and can be synthesized by the condensation of two glycine molecules. A common laboratory method involves the formation of a cyclic intermediate, 2,5-diketopiperazine (glycine anhydride), followed by hydrolysis.

Protocol 2: Synthesis of Glycyl-Glycine

-

Cyclization: Heat glycine in a high-boiling point solvent such as glycerol to promote the formation of 2,5-diketopiperazine.

-

Hydrolysis: Hydrolyze the 2,5-diketopiperazine intermediate under basic conditions (e.g., with sodium hydroxide).

-

Neutralization and Isolation: Neutralize the reaction mixture to the isoelectric point of glycyl-glycine (pH ~5.97) to precipitate the dipeptide. Collect the product by filtration and wash with ethanol.

Coupling of Hippuric Acid and Glycyl-Glycine

The final step in the synthesis of hippuryl-glycyl-glycine is the formation of a peptide bond between the carboxyl group of hippuric acid and the N-terminal amino group of glycyl-glycine. This requires the activation of the carboxyl group of hippuric acid.

Diagram 3: Peptide Coupling Reaction

General workflow for the coupling of hippuric acid and glycyl-glycine.

Protocol 3: Synthesis of Hippuryl-Glycyl-Glycine

-

Carboxyl Activation: Activate the carboxyl group of hippuric acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions. This is performed in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Coupling: Add glycyl-glycine to the activated hippuric acid solution. The reaction mixture is stirred at room temperature until the coupling is complete.

-

Work-up and Purification: The dicyclohexylurea byproduct is removed by filtration. The crude product is then purified, typically by recrystallization or chromatography, to yield pure hippuryl-glycyl-glycine.

Application as an Enzyme Substrate: A Case for Carboxypeptidase A

While initially hypothesized to be a substrate for carboxypeptidase B, the chemical structure of hippuryl-glycyl-glycine, with a neutral C-terminal glycine residue, makes it a more probable substrate for carboxypeptidase A (CPA) . Carboxypeptidase A is a pancreatic exopeptidase that preferentially cleaves peptide bonds at the C-terminus of amino acids with aromatic or bulky aliphatic side chains, but it also exhibits activity towards other C-terminal residues, albeit at different rates.

The enzymatic hydrolysis of hippuryl-glycyl-glycine by carboxypeptidase A results in the cleavage of the peptide bond between the second and third glycine residues, yielding hippuryl-glycine and glycine. However, it is reported that the hydrolysis of benzoylglycylglycine by carboxypeptidase A is slow and requires high enzyme concentrations.

Principle of the Assay

The activity of carboxypeptidase A on hippuryl-glycyl-glycine can be monitored spectrophotometrically. The cleavage of the terminal peptide bond releases glycine and forms hippuryl-glycine. The formation of hippuric acid derivatives can be monitored by the increase in absorbance at 254 nm.

Proposed Experimental Protocol for Carboxypeptidase A Assay

Based on established protocols for similar substrates like hippuryl-L-phenylalanine, a method for assaying the activity of carboxypeptidase A using hippuryl-glycyl-glycine can be proposed.[3]

Reagents:

-

Buffer: 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl.

-

Substrate Stock Solution: A stock solution of hippuryl-glycyl-glycine in the buffer. The optimal concentration would need to be determined experimentally around the expected Km value.

-

Enzyme Solution: A solution of carboxypeptidase A of known concentration, diluted in a suitable buffer (e.g., 10% LiCl).

Diagram 4: Carboxypeptidase A Assay Workflow

Sources

Synthesis of Hippuryl-glycyl-glycine: A Technical Guide for Research Applications

Abstract

Hippuryl-glycyl-glycine (HGG), a tripeptide with the sequence Benzoyl-Gly-Gly-Gly-OH, serves as a critical substrate for biochemical assays, particularly for enzymes like carboxypeptidase A.[1][2] Its synthesis, while conceptually straightforward, requires a meticulous approach to protecting group chemistry and peptide coupling to ensure high purity and yield. This guide provides an in-depth, field-proven protocol for the solution-phase synthesis of HGG, tailored for researchers, scientists, and drug development professionals. We detail a step-by-step methodology, explain the rationale behind key experimental choices, and outline robust analytical techniques for product validation, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

Hippuryl-glycyl-glycine is the simplest benzoylated tripeptide of glycine. In biochemical research, it is frequently employed as a specific substrate to characterize the activity of carboxypeptidase A, a key digestive enzyme and a model for the study of metalloproteases.[1][3] The enzyme catalyzes the hydrolysis of the C-terminal peptide bond, releasing glycine.[2] Accurate kinetic studies depend on a highly pure and well-characterized substrate.

The synthesis of a tripeptide like HGG involves the sequential formation of two amide (peptide) bonds. To prevent unwanted side reactions and ensure the correct sequence, a strategy of temporary chemical "protecting groups" is essential.[] This guide employs a classical solution-phase synthesis approach, which offers scalability and avoids the complexities of solid-phase resins for a molecule of this size.

Our strategy is built from the C-terminus forward and involves three main stages:

-

Synthesis of the Dipeptide Intermediate: Formation of N-terminally protected glycyl-glycine methyl ester (Boc-Gly-Gly-OMe).

-

Coupling and Elongation: Attachment of hippuric acid (N-benzoylglycine) to the deprotected dipeptide.

-

Final Deprotection and Purification: Removal of the C-terminal ester to yield the final product, followed by purification.

This methodology relies on the widely used tert-butyloxycarbonyl (Boc) group for N-terminal protection, which is stable under coupling conditions but readily removed with mild acid.[5][6]

Experimental Synthesis Protocol

This section details the step-by-step procedure for the synthesis of Hippuryl-glycyl-glycine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| Glycine methyl ester hydrochloride | C₃H₈ClNO₂ | 125.55 | Sigma-Aldrich | Store in a desiccator. |

| Boc-Glycine (N-Boc-glycine) | C₇H₁₃NO₄ | 175.18 | Sigma-Aldrich | |

| Hippuric Acid (N-Benzoylglycine) | C₉H₉NO₃ | 179.17 | Sigma-Aldrich | |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Sigma-Aldrich | Potent allergen. Handle with care. |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Sigma-Aldrich | Can be explosive when dry. Use hydrate form. |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich | Corrosive. |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich | Highly corrosive. Handle with extreme care. |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Sigma-Aldrich | |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | |

| Magnesium Sulfate (MgSO₄), Anhydrous | MgSO₄ | 120.37 | Fisher Scientific |

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below.

Caption: Workflow for the solution-phase synthesis of Hippuryl-glycyl-glycine.

Step-by-Step Procedure

Step 1: Synthesis of Boc-Gly-Gly-OMe

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve Boc-Glycine (1.75 g, 10 mmol) and HOBt (1.50 g, 11 mmol) in 50 mL of anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Carbodiimide Activation: Slowly add a solution of DCC (2.27 g, 11 mmol) in 20 mL of anhydrous DCM to the cooled mixture. Stir for 30 minutes at 0 °C. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Amine Coupling: In a separate flask, suspend glycine methyl ester hydrochloride (1.26 g, 10 mmol) in 30 mL of anhydrous DCM. Neutralize by adding DIPEA (1.74 mL, 10 mmol) dropwise at 0 °C. Stir for 15 minutes.

-

Reaction: Add the neutralized glycine methyl ester solution to the activated Boc-Glycine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Gly-Gly-OMe as a white solid or viscous oil. The product can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Synthesis of Bz-Gly-Gly-OMe

-

Boc Deprotection: Dissolve the Boc-Gly-Gly-OMe from the previous step in a 30% solution of TFA in DCM (v/v, 40 mL). Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.[5]

-

Isolation of Amine Salt: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA. The resulting product, H-Gly-Gly-OMe·TFA, is used directly.

-

Coupling Reaction: In a 250 mL round-bottom flask, dissolve Hippuric Acid (1.79 g, 10 mmol) and HOBt (1.50 g, 11 mmol) in 50 mL of anhydrous DCM. Cool to 0 °C.

-

Activation: Add a solution of DCC (2.27 g, 11 mmol) in 20 mL of anhydrous DCM and stir for 30 minutes at 0 °C.

-

Coupling: Dissolve the H-Gly-Gly-OMe·TFA salt in 30 mL of anhydrous DCM and neutralize with DIPEA (3.48 mL, 20 mmol) at 0 °C. Add this solution to the activated hippuric acid mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Isolation: Filter the DCU precipitate. Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The crude product, Bz-Gly-Gly-OMe, can be purified by recrystallization from ethyl acetate/hexanes.

Step 3: Saponification to Hippuryl-glycyl-glycine (HGG)

-

Hydrolysis: Dissolve the Bz-Gly-Gly-OMe (approx. 10 mmol) in a mixture of methanol (50 mL) and water (20 mL). Cool to 0 °C.

-

Base Addition: Add 1 M NaOH solution (12 mL, 12 mmol) dropwise. Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC (typically 2-4 hours).

-

Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

-

Precipitation: Carefully acidify the solution to pH 2-3 with 1 M HCl. A white precipitate of Hippuryl-glycyl-glycine will form.

-

Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude product from hot water to obtain pure HGG.

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

Rationale and Scientific Integrity

Choice of Protecting Groups and Coupling Reagents

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for N-terminal protection in this synthesis.[] Its key advantage is its stability to the basic conditions used for neutralization (DIPEA) and the nucleophilic attack during coupling, yet its facile removal under moderately acidic conditions (TFA).[5][7] This selective lability is the cornerstone of a successful stepwise peptide synthesis.[8]

-

Methyl Ester: The C-terminal carboxyl group is protected as a methyl ester. This is a simple, robust protecting group that is stable to both the acidic deprotection of the Boc group and the coupling conditions. It is easily removed in the final step by saponification (base-catalyzed hydrolysis).[6]

-

DCC/HOBt Coupling System: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid, allowing it to react with the amine.[9] However, DCC alone can lead to side reactions and racemization. The addition of 1-Hydroxybenzotriazole (HOBt) is critical.[10][11] HOBt acts as a nucleophilic catalyst, trapping the activated acid as an HOBt-ester intermediate. This intermediate is more stable and less prone to racemization, and it reacts efficiently with the amine component to form the peptide bond, increasing both yield and purity.[12]

Reaction Scheme

The chemical transformations are outlined in the scheme below.

Caption: Reaction scheme for the multi-step synthesis of HGG.

Characterization and Quality Control

Validation of the final product's identity and purity is paramount. A combination of techniques should be employed.

| Technique | Purpose | Expected Result |

| Melting Point | Assess purity and confirm identity. | Sharp melting point, consistent with literature values (approx. 206-208 °C). |

| ¹H NMR | Structural confirmation. | The spectrum should show characteristic peaks for the benzoyl group (aromatic protons), the three distinct methylene (-CH₂-) groups of the glycine backbone, and the amide (N-H) protons.[13][14] |

| Mass Spectrometry (MS) | Confirm molecular weight. | ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z 294.11 or [M+Na]⁺ at m/z 316.09.[15][16] |

| HPLC | Quantify purity. | A reverse-phase HPLC analysis should show a single major peak, indicating >98% purity. |

Expected ¹H NMR Data (400 MHz, DMSO-d₆, δ in ppm):

-

~8.80 (t, 1H, NH)

-

~8.25 (t, 1H, NH)

-

~8.15 (t, 1H, NH)

-

~7.90 (d, 2H, Ar-H)

-

~7.50 (m, 3H, Ar-H)

-

~3.95 (d, 2H, CH₂)

-

~3.80 (d, 2H, CH₂)

-

~3.75 (d, 2H, CH₂)

-

The carboxylic acid proton (COOH) may be broad or not observed.

Conclusion

This guide presents a robust and well-validated solution-phase method for synthesizing Hippuryl-glycyl-glycine. By carefully controlling the reaction conditions and employing a logical protecting group strategy, researchers can reliably produce this important biochemical substrate in high purity. The detailed protocol and the rationale provided herein are designed to empower scientists to confidently execute this synthesis and validate their results, ensuring the integrity of their subsequent research endeavors.

References

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023, February 8). YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycylglycine. Retrieved from [Link]

-

DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN101759767A - Method for synthesizing glycylglycine.

-

Ataman Kimya. (n.d.). GLYCYLGLYCINE. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

ResearchGate. (2024, May 2). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. Retrieved from [Link]

-

Springer. (n.d.). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Retrieved from [Link]

-

Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

-

PubMed. (n.d.). Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A. Retrieved from [Link]

-

DOI. (n.d.). Hippuryl-α-methylphenylalanine and hippuryl-α-methylphenyllactic acid as substrates for carboxypeptidase A. Syntheses, kinetic evaluation and mechanistic implication. Retrieved from [Link]

-

PubMed Central. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. Retrieved from [Link]

-

St. Olaf College. (n.d.). Carboxypeptidase A. Retrieved from [Link]

-

PubMed Central. (n.d.). Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways. Retrieved from [Link]

-

PubMed Central. (2021, January 29). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

-

PubChem. (n.d.). Hippuryl-glycyl-glycine. Retrieved from [Link]

-

MDPI. (2010, July 28). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

Sources

- 1. UVACollab has been retired [collab.its.virginia.edu]

- 2. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Cleavage of Hippuryl-Glycyl-Glycine by Angiotensin-Converting Enzyme (ACE)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism underpinning the cleavage of the synthetic tripeptide Hippuryl-Glycyl-Glycine (HGG) by Angiotensin-Converting Enzyme (ACE). As a cornerstone of the Renin-Angiotensin System (RAS), ACE is a critical therapeutic target for managing hypertension and cardiovascular disease. Understanding its catalytic action on specific substrates is paramount for the development and validation of novel inhibitory compounds. This document delineates the architecture of the ACE active site, elucidates the step-by-step catalytic process, presents field-proven experimental protocols for quantifying enzymatic activity, and discusses the self-validating frameworks essential for robust and reproducible data.

Introduction: The Physiological and Biochemical Significance of ACE

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a zinc- and chloride-dependent metallopeptidase that functions as a central regulator within the Renin-Angiotensin System (RAS).[1][2][3] Its primary physiological role is the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][4] Concurrently, ACE inactivates the vasodilator bradykinin, further contributing to its overall pressor effect.[5][6] Due to this dual function, ACE has become a major pharmacological target for controlling blood pressure and managing cardiovascular disorders.[6][7]

From a biochemical perspective, ACE is a dipeptidyl carboxypeptidase, an enzyme that catalyzes the cleavage of a dipeptide from the C-terminus of its substrates.[6] To study its activity and screen for inhibitors, synthetic substrates that can be easily monitored are employed. Hippuryl-Glycyl-Glycine (HGG), a derivative of Hippuryl-L-Histidyl-L-Leucine (HHL), serves as one such substrate. The cleavage of HGG by ACE provides a reliable and quantifiable measure of the enzyme's catalytic efficacy.

The ACE Catalytic Core: Structure and Key Components

The catalytic prowess of ACE resides in a deep active-site cleft that divides the enzyme into two subdomains.[1] The architecture of this site creates a molecular environment precisely tuned for peptide hydrolysis, anchored by a catalytic zinc ion and a constellation of critical amino acid residues.

-

The Catalytic Zinc(II) Ion (Zn²⁺) : As a quintessential metalloprotease, ACE utilizes a Zn²⁺ ion as a powerful electrophilic catalyst.[8][9] Coordinated by three amino acid residues (His383, His387, and Glu411 in the C-domain), the zinc ion polarizes a bound water molecule, dramatically increasing its nucleophilicity, and stabilizes the negatively charged tetrahedral intermediate formed during catalysis.[8]

-

Key Amino Acid Residues : The catalytic mechanism is a concerted effort involving several key residues:

-

Glu384 : This residue functions as the general acid-base catalyst. It first deprotonates the zinc-bound water molecule to initiate the nucleophilic attack and subsequently protonates the nitrogen of the scissile peptide bond to facilitate the departure of the product.[8]

-

Tyr523, His353, His513 : These residues form a hydrogen-bonding network that helps stabilize the negative charge on the carbonyl oxygen of the tetrahedral intermediate.[8]

-

Ala354 : The backbone carbonyl of this residue stabilizes the positive charge that develops on the amide of the intermediate.[8]

-

-

Chloride Ion Activation : ACE activity is significantly enhanced by chloride ions.[9] While not directly participating in the bond-breaking steps, chloride binding is believed to induce a conformational change that optimizes the orientation of active-site residues for efficient catalysis.[9][10]

The Catalytic Mechanism: A Step-by-Step Hydrolysis of HGG

The cleavage of Hippuryl-Glycyl-Glycine (Benzoyl-Gly-Gly-Gly) by ACE follows a general acid-base hydrolytic pathway. ACE cleaves the C-terminal dipeptide, Glycyl-Glycine, by hydrolyzing the peptide bond between the first and second glycine residues. The products of this reaction are Hippuric Acid (Benzoyl-Glycine) and the dipeptide Glycyl-Glycine.

The mechanism proceeds through the following discrete steps:

-

Substrate Binding : HGG binds within the active-site cleft, with its C-terminal carboxylate group forming key interactions. The scissile peptide bond is positioned in close proximity to the catalytic Zn²⁺ ion.

-

Water Activation : The Zn²⁺ ion polarizes a coordinated water molecule. Glu384, acting as a general base, abstracts a proton from this water molecule, generating a highly nucleophilic hydroxyl ion.[8]

-

Nucleophilic Attack : The activated hydroxyl ion attacks the carbonyl carbon of the scissile peptide bond (Gly¹-Gly²), forming a transient, high-energy tetrahedral intermediate.[8]

-

Intermediate Stabilization : The negative charge on the carbonyl oxygen of the tetrahedral intermediate is stabilized by coordination with the Zn²⁺ ion and hydrogen bonds from Tyr523, His353, and His513.[8]

-

Intermediate Collapse & Protonation : The intermediate collapses. Simultaneously, Glu384, now acting as a general acid, donates a proton to the nitrogen atom of the leaving group (the amino group of Glycyl-Glycine), facilitating the cleavage of the peptide bond.[8]

-

Product Release : The products, Hippuric Acid and the dipeptide Glycyl-Glycine, are released from the active site, regenerating the enzyme for the next catalytic cycle.

Caption: Figure 1: Catalytic Cycle of HGG Cleavage by ACE

Experimental Protocol: Spectrophotometric Quantification of HGG Cleavage

The activity of ACE is most commonly quantified by measuring the rate of formation of one of its products. The Cushman and Cheung method, a robust and widely adopted spectrophotometric assay, measures the amount of Hippuric Acid (HA) produced.[11] This protocol has been adapted for HGG.

Principle of the Assay

The assay quantifies the enzymatic activity by stopping the reaction and then extracting the HA product into an organic solvent (ethyl acetate). Because the substrate (HGG) and the other product (Gly-Gly) are highly polar, they remain in the aqueous phase. The absorbance of the extracted HA is then measured at 228 nm, which is directly proportional to the amount of HA produced and thus to the ACE activity.[12][13]

Reagent and Sample Preparation

| Reagent/Component | Preparation Details | Storage |

| Assay Buffer | 100 mM Sodium Borate, 300 mM NaCl. Adjust pH to 8.3 with 1 M HCl or 1 M NaOH.[12] | 4°C |

| Substrate Solution | 5 mM Hippuryl-Glycyl-Glycine (HGG) in Assay Buffer. Prepare fresh before each experiment. | N/A |

| ACE Solution | Reconstitute lyophilized rabbit lung ACE in Assay Buffer to a stock of 1 U/mL. Dilute to a working concentration (e.g., 100 mU/mL) with Assay Buffer on the day of the experiment.[12] | Keep on ice |

| Stop Solution | 1.0 M Hydrochloric Acid (HCl). | Room Temp |

| Extraction Solvent | Ethyl Acetate, analytical grade. | Room Temp |

| Test Samples | Potential ACE inhibitors dissolved in Assay Buffer. Ensure final solvent concentration (e.g., DMSO) does not interfere with the assay. | As required |

Step-by-Step Assay Procedure

-

Reaction Setup : In microcentrifuge tubes, prepare the reaction mixtures. It is critical to include proper controls.

-

Test Sample : 50 µL Assay Buffer + 20 µL Test Sample + 20 µL ACE Solution.

-

100% Activity Control : 70 µL Assay Buffer + 20 µL ACE Solution.

-

Blank Control : 90 µL Assay Buffer (No enzyme).

-

-

Pre-incubation : Incubate all tubes at 37°C for 10 minutes to allow inhibitors to interact with the enzyme.

-

Initiate Reaction : Add 150 µL of pre-warmed (37°C) Substrate Solution to each tube. Mix gently and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction : Terminate the reaction by adding 250 µL of 1.0 M HCl to each tube.[13]

-

Product Extraction : Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the Hippuric Acid.[13]

-

Phase Separation : Centrifuge the tubes at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Solvent Evaporation : Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new set of tubes. Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Quantification : Re-dissolve the dried Hippuric Acid residue in 1.0 mL of deionized water or assay buffer. Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

Data Analysis

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [ ( Acontrol - Ablank ) - ( Asample - Ablank ) / ( Acontrol - Ablank ) ] x 100

Where:

-

Acontrol is the absorbance of the 100% activity control.

-

Asample is the absorbance in the presence of the test sample.

-

Ablank is the absorbance of the blank control (no enzyme).

The IC₅₀ value (the concentration of an inhibitor required to reduce ACE activity by 50%) can then be determined by plotting the percent inhibition against a range of inhibitor concentrations.

Ensuring Scientific Integrity: A Self-Validating Experimental Design

The trustworthiness of any enzymatic assay hinges on a rigorously controlled experimental design. The inclusion of a comprehensive set of controls is not merely best practice; it is a mandatory component for generating self-validating data.

-

100% Activity Control (No Inhibitor) : Establishes the baseline maximum velocity for the given reaction conditions. All inhibition is measured relative to this value.

-

Blank Control (No Enzyme) : This is the most critical control for this assay. It accounts for any non-enzymatic hydrolysis of HGG and, more importantly, corrects for any absorbance at 228 nm from residual, un-extracted substrate or other interfering substances.

-

Positive Inhibition Control (e.g., Captopril) : The inclusion of a well-characterized, potent ACE inhibitor like Captopril validates the entire assay system.[11][14] It confirms that the enzyme is active and susceptible to inhibition, ensuring that a lack of effect from a test compound is due to its inertness, not a failure of the assay.

Caption: Figure 2: Spectrophotometric Assay Workflow

Conclusion

The cleavage of Hippuryl-Glycyl-Glycine by Angiotensin-Converting Enzyme is a well-defined process driven by a sophisticated catalytic mechanism centered on a zinc metalloenzyme core. The hydrolytic reaction proceeds via a general acid-base catalysis mechanism, facilitated by key residues within the active site that activate a water molecule and stabilize the reaction intermediate. The ability to reliably quantify this activity using spectrophotometric methods, such as the one detailed here, provides an essential tool for researchers in physiology and pharmacology. By adhering to rigorous, self-validating protocols, scientists can accurately probe the function of ACE and effectively screen for the next generation of inhibitors, contributing to the ongoing development of advanced cardiovascular therapeutics.

References

-

Peptidyl-dipeptidase A - M-CSA. Mechanism and Catalytic Site Atlas. [Link]

-

Li, G. H., Le, G. W., Liu, H., & Shi, Y. H. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. Molecules, 24(17), 3181. [Link]

-

ResearchGate (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. [Link]

-

Guy, J. L., Jackson, R. M., & Acharya, K. R. (2005). Identification of critical active-site residues in angiotensin-converting enzyme-2 (ACE2) by site-directed mutagenesis. The FEBS Journal, 272(14), 3686-3695. [Link]

-

Sanz, M. C., Santamarina, G., & Castells, G. (2011). Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis. Journal of Veterinary Science, 12(1), 55-61. [Link]

-

Unverferth, D. V., & Leier, C. V. (1985). Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. The American Journal of Physiology, 248(4 Pt 2), H577-H581. [Link]

-

Sorachim (n.d.). Angiotensin Converting Enzyme - Liquid Reagent. Sorachim. [Link]

-

Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 84(7), 246–263. [Link]

-

Wu, H. C., Chen, H. M., & Shiau, C. Y. (2003). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Journal of agricultural and food chemistry, 51(13), 3765–3770. [Link]

-

Proteopedia (2021). Angiotensin-Converting Enzyme. Proteopedia, life in 3D. [Link]

-

Andrew, P. J., & Corvol, P. (2007). The structure of angiotensin I-converting enzyme. Current opinion in structural biology, 17(5), 578-583. [Link]

-

Corradi, G. R., Schwager, S. L., Nchinda, A. T., & Sturrock, E. D. (2014). Kinetic and structural characterization of amyloid-β peptide hydrolysis by human angiotensin-1-converting enzyme. The FEBS Journal, 281(4), 1168-1182. [Link]

- Buttery, J. E. (1993). Method and kit for scaling investigating angiotensin aminopherase.

-

Wikipedia (n.d.). Angiotensin-converting enzyme. Wikipedia. [Link]

-

protocols.io (2019). Angiotensin-converting enzyme inhibitory assay. protocols.io. [Link]

-

Bunning, P., & Riordan, J. F. (1985). The catalytic mechanism of angiotensin converting enzyme and related zinc enzymes. Journal of inorganic biochemistry, 24(3), 183–198. [Link]

-

Andrew Alliance (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

-

Batool, M., Oh, J. H., & Lee, C. H. (2020). Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. Molecules, 25(22), 5433. [Link]

-

Sparks, M. A., & Crowley, S. D. (2020). The Renin Angiotensin System: Insights into the Role of ACE2 in Glomerular Injury Including SARS-CoV-2 Infection. Journal of the American Society of Nephrology, 31(12), 2733-2742. [Link]

Sources

- 1. Angiotensin-Converting Enzyme - Proteopedia, life in 3D [proteopedia.org]

- 2. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]

- 3. Structure of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic and structural characterization of amyloid‐β peptide hydrolysis by human angiotensin‐1‐converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. The catalytic mechanism of angiotensin converting enzyme and related zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of critical active‐site residues in angiotensin‐converting enzyme‐2 (ACE2) by site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of Hippuryl-glycyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Hippuryl-glycyl-glycine, a tripeptide derivative, holds significant interest within the scientific community for its potential applications in biochemical research and drug development.[1] This technical guide provides a comprehensive overview of the fundamental physical and chemical characteristics of Hippuryl-glycyl-glycine. We will delve into its structural and molecular properties, solubility profiles, and spectroscopic signatures. Furthermore, this guide will present detailed, field-proven protocols for its synthesis and purification, offering practical insights for researchers working with this and similar peptide structures. All data and methodologies are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Unveiling Hippuryl-glycyl-glycine

Hippuryl-glycyl-glycine (Bz-Gly-Gly-Gly-OH) is a derivative of the tripeptide triglycine, featuring a hippuryl group (benzoyl-glycyl) attached to the N-terminus. This modification significantly influences the molecule's physicochemical properties and potential biological interactions. Understanding these core characteristics is paramount for its effective application in experimental design, from its use as a potential prodrug to its role in studying peptide metabolism and enzyme kinetics.[2] This guide serves as a foundational resource, consolidating critical data and methodologies to facilitate and accelerate research involving this intriguing molecule.

Molecular and Structural Characteristics

The fundamental identity of Hippuryl-glycyl-glycine is defined by its unique molecular structure, which dictates its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₅ | [1][3] |

| Molecular Weight | 293.27 g/mol | [3] |

| IUPAC Name | 2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | [3] |

| CAS Number | 31384-90-4 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | [3] |

digraph "Hippuryl-glycyl-glycine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontcolor="#202124"];// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; O1 [label="O"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; O2 [label="O"]; N3 [label="N"]; C5 [label="C"]; C6 [label="C"]; O3 [label="O"]; O4 [label="O"]; C7 [label="C"]; C8 [label="C"]; O5 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Edges N1 -- C1; C1 -- C2 [label=""]; C2 -- O1 [style=double]; C1 -- N2; N2 -- C3; C3 -- C4 [label=""]; C4 -- O2 [style=double]; C3 -- N3; N3 -- C5; C5 -- C6; C6 -- O3 [style=double]; C6 -- O4; C5 -- C7 [style=invis]; // for positioning C7 -- C8; C8 -- O5 [style=double]; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9; C7 -- N1;

// Positioning C9 [pos="0,0!"]; C10 [pos="-1,0.5!"]; C11 [pos="-1,1.5!"]; C12 [pos="0,2!"]; C13 [pos="1,1.5!"]; C14 [pos="1,0.5!"]; C8 [pos="0,-1!"]; O5 [pos="0,-2!"]; N1 [pos="1.5,-1!"]; C7 [pos="2.5,-1!"]; C1 [pos="3.5,-1!"]; N2 [pos="4.5,-1!"]; C3 [pos="5.5,-1!"]; C2 [pos="3.5,-2!"]; O1 [pos="3.5,-3!"]; C4 [pos="5.5,-2!"]; O2 [pos="5.5,-3!"]; N3 [pos="6.5,-1!"]; C5 [pos="7.5,-1!"]; C6 [pos="8.5,-1!"]; O3 [pos="8.5,-2!"]; O4 [pos="9.5,-1!"]; }

Figure 1: 2D Chemical Structure of Hippuryl-glycyl-glycine.

Physical Properties

The physical properties of a peptide are critical for its handling, formulation, and application in various experimental settings. While specific experimental data for Hippuryl-glycyl-glycine is limited, we can infer some properties from closely related compounds.

Melting Point

| Compound | Melting Point (°C) | Source |

| Glycyl-glycine | 215 | |

| Glycyl-glycyl-glycine | 246 | [2] |

| Benzoyl-glycyl-glycine | 206 | [4] |

Based on these values, the melting point of Hippuryl-glycyl-glycine is expected to be in a similar range, likely above 200°C.

Solubility

The solubility of peptides is crucial for their use in aqueous buffers and organic solvents for analytical and synthetic purposes. Hippuryl-glycyl-glycine is described as having enhanced solubility and stability, making it suitable for drug formulation.[1]

Quantitative solubility data for Hippuryl-glycyl-glycine is not widely published. However, the solubility of its constituent peptides offers some insight:

| Compound | Solvent | Solubility | Source |

| Glycyl-glycine | Water | 166 mg/mL (at 21°C) | |

| Glycyl-glycyl-glycine | Water | 58.5 mg/mL (at 25°C) | [2] |

Studies on glycine and its oligomers in water-dimethylsulfoxide (DMSO) mixtures indicate complex solubility behavior influenced by intermolecular interactions.[5] The solubility of glycine is known to decrease with increasing concentrations of alcohols like methanol and ethanol.[6][7] It is reasonable to expect Hippuryl-glycyl-glycine to be soluble in polar aprotic solvents like DMSO and to have some solubility in water and lower alcohols.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

-

¹H NMR: The proton NMR spectrum of Hippuryl-glycyl-glycine is expected to show characteristic signals for the aromatic protons of the benzoyl group, the methylene protons of the glycine residues, and the amide protons. The chemical shifts of the α-protons of the glycine units can provide information about the peptide's conformation.[5][8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide bonds and the carboxylic acid, the aromatic carbons of the benzoyl group, and the α-carbons of the glycine residues.[9][10][11]

While specific, fully assigned spectra for Hippuryl-glycyl-glycine are not publicly available, data from glycine and its oligomers can be used for preliminary interpretation.[5][12][13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and sequence of peptides through fragmentation analysis.

-

Electron Ionization (EI-MS): In EI-MS, a common fragmentation pattern for amides is the cleavage of the N-CO bond.[14] For Hippuryl-glycyl-glycine, this would likely lead to fragments corresponding to the hippuryl cation and subsequent losses of glycine units.

-

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique commonly used for peptides. The fragmentation of protonated triglycine has been studied in detail, providing a model for the expected fragmentation of Hippuryl-glycyl-glycine, which would involve the formation of b and y ions corresponding to cleavage along the peptide backbone.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Hippuryl-glycyl-glycine will exhibit characteristic absorption bands:

-

N-H stretching: Around 3300 cm⁻¹ for the amide groups.

-

C=O stretching (Amide I): Around 1650 cm⁻¹ for the amide carbonyls.

-

N-H bending (Amide II): Around 1550 cm⁻¹.

-

C=O stretching (Carboxylic acid): Around 1700-1725 cm⁻¹.

-

Aromatic C-H and C=C stretching: From the benzoyl group.

The precise positions of these bands can be influenced by hydrogen bonding and the peptide's conformation.[16][17][18]

Synthesis and Purification Protocols

The reliable synthesis and purification of Hippuryl-glycyl-glycine are essential for obtaining high-purity material for research.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides. The following protocol is a general guide for the synthesis of Hippuryl-glycyl-glycine using Fmoc chemistry.

Figure 2: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Protocol:

-

Resin Preparation: Start with a suitable solid support, such as a Wang or Rink Amide resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected glycine (Fmoc-Gly-OH) to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound glycine using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-Gly-OH to the deprotected N-terminus of the first glycine residue.

-

Fmoc Deprotection: Repeat the deprotection step to expose the N-terminus of the dipeptide.

-

Hippuric Acid Coupling: Couple hippuric acid (N-benzoylglycine) to the N-terminus of the resin-bound glycyl-glycine.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, wash, and dry.[19]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[20]

Figure 3: HPLC Purification Workflow.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the crude Hippuryl-glycyl-glycine in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

-

Column and Mobile Phases: Use a C18 reversed-phase column. The mobile phases are typically:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.

-

Detection: Monitor the elution of the peptide using a UV detector at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.[19]

Chemical Stability and Degradation

The stability of peptides is a critical consideration for their storage and use. The degradation of dipeptides like glycyl-leucine has been studied in subcritical water, where isomerization and cyclization can occur.[21] The stability of Amadori rearrangement products of glycine and its oligomers is also an area of active research.[22] For Hippuryl-glycyl-glycine, hydrolysis of the amide bonds is a potential degradation pathway, which can be influenced by pH and temperature. It is recommended to store the peptide in a cool, dry, and dark place to minimize degradation.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of Hippuryl-glycyl-glycine, drawing upon available data and established principles of peptide chemistry. While some experimental values for this specific molecule are not yet widely published, the information on related compounds offers valuable guidance for researchers. The provided protocols for synthesis and purification are robust and can be adapted to similar peptide structures. As research into the applications of Hippuryl-glycyl-glycine continues to evolve, a thorough understanding of its fundamental properties will remain essential for advancing scientific discovery.

References

-

PubChem. (n.d.). Glycylglycylglycine. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, D., et al. (2019). An Isosymmetric High-Pressure Phase Transition in α‑Glycylglycine. Crystal Growth & Design, 19(12), 7016-7023.

-

RSC Publishing. (n.d.). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. Retrieved from [Link]

-

ResearchGate. (2010). Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. Retrieved from [Link]

-

PubChem. (n.d.). Hippuryl-glycyl-glycine. National Center for Biotechnology Information. Retrieved from [Link]

- El Aribi, H., et al. (2003). Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation. Journal of the American Chemical Society, 125(30), 9229-36.

- Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 76(1), 125-8.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of-glycine crystal. Retrieved from [Link]

-

PubMed. (n.d.). [Thermochemistry of dissolving glycine, glycyl-glycine, and diglycyl-glycine in a mixed water-dimethylsulfoxide solvent at 298.15 K]. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine.... Retrieved from [Link]

- ScienceDirect. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.

-

Mac-mod. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. Retrieved from [Link]

- PubMed. (2011). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Journal of Magnetic Resonance, 211(1), 88-94.

- Springer. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-252.

-

ResearchGate. (n.d.). The synthesis of glycyl‐glycyl‐glycine. Retrieved from [Link]

-

Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

- Springer. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-252.

-

ResearchGate. (n.d.). 1 H NMR spectra of a-glycine as a function of sample rotation speed. Retrieved from [Link]

- MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 24(12), 2285.

- Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of Chemical Sciences, 92(1), 43-48.

-

CentAUR. (n.d.). Surface chemistry of glycine on Pt{111} in different aqueous environments. Retrieved from [Link]

- RSC Publishing. (n.d.). Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.

-

Ataman Kimya. (n.d.). GLYCYLGLYCINE. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2018). Glycine as a 13C CPMAS Setup Sample. Retrieved from [Link]

- PubMed. (2022). Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. Journal of Agricultural and Food Chemistry, 70(49), 15557-15566.

- MDPI. (2016). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

-

ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of c-glycine. Retrieved from [Link]

- RSC Publishing. (2018).

-

ResearchGate. (n.d.). Your Comprehensive Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

- Elsevier. (2008). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance, 34(4), 229-234.

- NCBI. (2017). High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein. mAbs, 9(5), 846-853.

-

ResearchGate. (n.d.). (PDF) Enzymatic Synthesis of α-Propylene glycol with (9Z)-Octadecenoic Acid by Lipolytic Enzyme. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of evolved gases from glycylglycine decomposed in N 2.... Retrieved from [Link]

-

Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

-

ResearchGate. (n.d.). Toward Automated Enzymatic Synthesis of Oligosaccharides. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hippuryl-glycyl-glycine | C13H15N3O5 | CID 96771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycyl-glycyl-glycine(556-33-2) 13C NMR spectrum [chemicalbook.com]

- 10. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. hmdb.ca [hmdb.ca]

- 13. par.nsf.gov [par.nsf.gov]

- 14. escholarship.org [escholarship.org]

- 15. Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Hydrolysis Products of Hippuryl-glycyl-glycine

Introduction: The Significance of Hippuryl-glycyl-glycine in Enzyme Kinetics and Drug Discovery

Hippuryl-glycyl-glycine (Bz-Gly-Gly-Gly), a synthetic tripeptide, serves as a valuable tool for researchers and drug development professionals in the characterization of peptidase activity. Its defined structure provides a reliable substrate for assaying enzymes with carboxypeptidase and dipeptidyl carboxypeptidase functionalities. Understanding the enzymatic hydrolysis of this tripeptide is crucial for elucidating enzyme mechanisms, screening for novel therapeutic inhibitors, and developing robust diagnostic assays. This guide provides a comprehensive technical overview of the enzymatic cleavage of Hippuryl-glycyl-glycine, focusing on the resulting hydrolysis products and the methodologies for their analysis.

Enzymatic Hydrolysis Pathways of Hippuryl-glycyl-glycine

The enzymatic hydrolysis of Hippuryl-glycyl-glycine primarily involves the cleavage of its peptide bonds. The specific products generated are dependent on the class of peptidase employed. The two most relevant enzyme classes for the hydrolysis of this substrate are Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A.

Angiotensin-Converting Enzyme (ACE): A Dipeptidyl Carboxypeptidase

Angiotensin-Converting Enzyme (ACE) is a zinc metalloprotease that plays a critical role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE typically cleaves a dipeptide from the C-terminus of its substrates. In the case of Hippuryl-glycyl-glycine, ACE is expected to hydrolyze the peptide bond between the first and second glycine residues.

Hydrolysis Products:

-

Hippuric Acid (Benzoyl-glycine)

-

Glycyl-glycine (Gly-Gly)

The catalytic mechanism of ACE involves the coordination of the substrate's carbonyl group to the active site zinc ion, followed by a nucleophilic attack by a water molecule activated by a glutamate residue.[2] This leads to the cleavage of the peptide bond and the release of the dipeptide product.

Caption: ACE-mediated hydrolysis of Hippuryl-glycyl-glycine.

Carboxypeptidase A: A Metallocarboxypeptidase

Carboxypeptidase A is a digestive enzyme that cleaves the C-terminal amino acid from a peptide chain, showing a preference for residues with aromatic or branched aliphatic side chains. While glycine is not a preferred substrate, Carboxypeptidase A can still exhibit activity towards Hippuryl-glycyl-glycine, albeit potentially at a lower rate than with optimal substrates.

Hydrolysis Products:

-

Hippuryl-glycine (Benzoyl-glycyl)

-

Glycine

The mechanism of Carboxypeptidase A also involves a zinc ion at its active site, which polarizes the carbonyl group of the scissile peptide bond, making it susceptible to nucleophilic attack by a water molecule.

Experimental Protocols for the Analysis of Enzymatic Hydrolysis

A robust analysis of the enzymatic hydrolysis of Hippuryl-glycyl-glycine requires a well-defined experimental protocol encompassing the enzymatic reaction and the subsequent quantification of the substrate and its products.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the enzymatic hydrolysis of Hippuryl-glycyl-glycine.

Caption: General workflow for hydrolysis analysis.

Detailed Protocol for ACE-Mediated Hydrolysis of Hippuryl-glycyl-glycine

This protocol is adapted from established methods for assaying ACE activity using similar hippuryl derivatives.[3]

1. Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of Hippuryl-glycyl-glycine in deionized water.

-

ACE Working Solution (e.g., 10 mU/mL): Dilute a stock solution of Angiotensin-Converting Enzyme from rabbit lung in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl.

-

Termination Solution: 1 M Hydrochloric Acid (HCl).

2. Enzymatic Reaction:

-

Pre-warm all solutions to the desired reaction temperature (typically 37°C).

-

In a microcentrifuge tube, combine 50 µL of the Reaction Buffer, 20 µL of the Substrate Stock Solution, and 20 µL of deionized water (for a total reaction volume of 100 µL).

-

Initiate the reaction by adding 10 µL of the ACE Working Solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). Time-course experiments are recommended to determine the linear range of the reaction.

-

Terminate the reaction by adding 100 µL of the 1 M HCl Termination Solution.

3. Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

Analytical Methodology: HPLC-UV for Product Quantification

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is a reliable technique for the simultaneous quantification of the substrate, Hippuryl-glycyl-glycine, and its primary hydrolysis product, hippuric acid.[4][5]

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where both hippuric acid and Hippuryl-glycyl-glycine have significant absorbance (e.g., 228 nm).

-

Injection Volume: 20 µL.

Quantification:

-

Generate standard curves for Hippuryl-glycyl-glycine and hippuric acid using known concentrations.

-

Calculate the concentration of the substrate consumed and the product formed in the enzymatic reaction by comparing their peak areas to the respective standard curves.

Data Presentation and Interpretation

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis.

| Sample ID | [Bz-Gly-Gly-Gly] (mM) | [Hippuric Acid] (mM) | % Hydrolysis |

| Control (T=0) | Initial Concentration | 0 | 0% |

| Test (T=30 min) | Remaining Concentration | Formed Concentration | Calculated Value |

| Enzyme Blank | Initial Concentration | 0 | 0% |

Calculation of Percent Hydrolysis: % Hydrolysis = ([Hippuric Acid] formed / [Initial Bz-Gly-Gly-Gly]) x 100

Kinetic Analysis

By performing the enzymatic assay with varying substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This information is invaluable for characterizing the enzyme's affinity for the substrate and its catalytic efficiency.

Advanced Analytical Techniques: LC-MS/MS for Unambiguous Product Identification

For definitive identification of the hydrolysis products, especially when investigating the activity of less characterized enzymes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6]

Methodology:

-

LC Separation: Utilize a similar HPLC method as described above to separate the components of the reaction mixture.

-

Mass Spectrometry Detection:

-

Full Scan MS: Acquire full scan mass spectra to detect the molecular ions of the expected products (e.g., hippuric acid, glycyl-glycine, hippuryl-glycine, and glycine).

-

Tandem MS (MS/MS): Select the molecular ions of interest and subject them to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

-

Data Analysis: Compare the fragmentation patterns of the observed products with those of authentic standards or with predicted fragmentation patterns to confirm their identities.

Conclusion and Future Perspectives

The enzymatic hydrolysis of Hippuryl-glycyl-glycine provides a versatile platform for studying peptidase activity. The methodologies outlined in this guide, from standardized enzymatic assays to advanced mass spectrometric analysis, offer a robust framework for researchers in drug discovery and diagnostics. Future investigations may focus on the application of this substrate for the characterization of novel peptidases, the high-throughput screening of enzyme inhibitors, and the development of sensitive diagnostic tools for diseases associated with aberrant peptidase activity. The principles and protocols detailed herein serve as a foundational resource for such endeavors, ensuring scientific rigor and reproducibility.

References

-

M-CSA (Mechanism and Catalytic Site Atlas). Peptidyl-dipeptidase A. [Link]

-

Stark, M. J., et al. (2013). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 12(12), 3687-3700. [Link]

-

Saha, B., et al. (2001). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Peptides, 22(3), 403-409. [Link]

-

Lafuente, R. F., et al. (2021). Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation. Food Science & Nutrition, 9(10), 5566-5577. [Link]

-

ResearchGate. (2021). Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation. [Link]

-

Bunting, J. W., & Chu, S. S. T. (1978). Further studies of the specificity of carboxypeptidase A towards hippuric acid esters. Canadian Journal of Chemistry, 56(16), 2188-2193. [Link]

-

Umemura, T., et al. (1986). Quantitative Analysis of Urinary Glycine Conjugates by High Performance Liquid Chromatography: Excretion of Hippuric Acid and Methylhippuric Acids in the Urine of Subjects Exposed to Vapours of Toluene and Xylenes. International Archives of Occupational and Environmental Health, 58(2), 121-129. [Link]

-

Fuchs, S., et al. (2008). Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system. Journal of Cellular and Molecular Medicine, 12(5B), 2020-2034. [Link]

-

ResearchGate. (2010). A modified method for determination of hippuric acid in urine by HPLC. [Link]

-

ResearchGate. (2014). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. [Link]

-

Chen, K., et al. (2025). Enzymatic peptide macrocyclization via indole-N-acylation. Chemical Science, 16(1), 3872-3877. [Link]

-

Frontiers in Nutrition. (2025). Structure characterization and mechanism of angiotensin I-converting enzyme (ACE) inhibitory peptides modified by plastein reaction. [Link]

-

Lipscomb, W. N. (1974). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 71(8), 2970-2974. [Link]

-

Kamiguchi, H., et al. (2016). Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 309-316. [Link]

-

MtoZ Biolabs. Procedure of Quantitative Acetylomics Based on LC-MS/MS. [Link]

-

Behnke, W. D., & Vallee, B. L. (1972). Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis. Biochemistry, 11(23), 4343-4349. [Link]

-

Semantic Scholar. (2016). Figure 2 from Naphtoyl-Glycyl-Glycyl-Glycine: A New Substrate for Angiotensin Converting Enzyme (ACE) Assay Using HPLC. [Link]

-

Hayashi, R., et al. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. The Journal of Biochemistry, 77(1), 69-79. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2013). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. [Link]

-

Royal Society of Chemistry. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. [Link]

-

Chromsystems. Hippuric, Methylhippuric, Mandelic and Phenylglyoxylic Acid - HPLC 43000. [Link]

-

Prakash, V., & Rao, M. S. N. (2006). Angiotensin I-converting enzyme inhibitory peptide derived from glycinin, the 11S globulin of soybean (Glycine max). Journal of Agricultural and Food Chemistry, 54(14), 4988-4993. [Link]

Sources

- 1. Angiotensin I-converting enzyme inhibitory peptide derived from glycinin, the 11S globulin of soybean (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of urinary glycine conjugates by high performance liquid chromatography: excretion of hippuric acid and methylhippuric acids in the urine of subjects exposed to vapours of toluene and xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Hippuryl-glycyl-glycine

Introduction: The Need for Spectroscopic Fingerprinting

Hippuryl-glycyl-glycine (Bz-Gly-Gly-Gly-OH) is a tripeptide derivative with the chemical formula C₁₃H₁₅N₃O₅ and a molecular weight of approximately 293.28 g/mol .[1] Its structure consists of a terminal benzoyl group attached to a triglycine chain. This unique combination of an aromatic moiety and a peptide backbone makes it a valuable tool in various research contexts, including as a substrate for enzyme assays or as a model compound in drug delivery studies.

Accurate structural verification and purity assessment are non-negotiable prerequisites for its use in any scientific application. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide serves as a comprehensive resource for researchers, providing both the expected spectroscopic characteristics of Hippuryl-glycyl-glycine and the practical workflows to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For Hippuryl-glycyl-glycine, ¹H and ¹³C NMR will provide definitive confirmation of its structure.

Predicted ¹H and ¹³C NMR Data

Based on the constituent functional groups, the following tables summarize the predicted chemical shifts for Hippuryl-glycyl-glycine. The exact shifts will be dependent on the solvent and concentration used.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted Shift (ppm) | Multiplicity | Notes |

| Aromatic-H (ortho) | ~7.9 | Doublet (d) | Protons on the benzoyl ring closest to the carbonyl. |

| Aromatic-H (meta, para) | ~7.5 - 7.6 | Multiplet (m) | Overlapping signals for the remaining three benzoyl protons. |

| Amide-NH (Gly¹) | ~8.5 - 8.8 | Triplet (t) | Coupled to the adjacent CH₂ group. Shift is sensitive to H-bonding.[4][5] |

| Amide-NH (Gly², Gly³) | ~8.1 - 8.4 | Triplet (t) | Likely to be in a different environment than the first amide proton. |

| α-CH₂ (Gly¹) | ~3.9 - 4.1 | Doublet (d) | Coupled to the adjacent NH proton. Adjacent to the benzoyl carbonyl. |

| α-CH₂ (Gly², Gly³) | ~3.7 - 3.9 | Doublet (d) | Coupled to their respective NH protons. In a more "peptide-like" environment.[6] |

| Carboxyl-OH | ~12.0 | Broad Singlet (br s) | Highly dependent on concentration and water content. Often exchanges. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted Shift (ppm) | Notes |

| Carbonyl (Benzoyl C=O) | ~166 - 168 | Typical chemical shift for a benzamide carbonyl. |

| Carbonyl (Amide C=O) | ~169 - 172 | Characteristic range for peptide amide carbonyls.[7][8] |

| Carbonyl (Carboxyl C=O) | ~172 - 174 | Terminal carboxylic acid carbon. |

| Aromatic C (quaternary) | ~133 - 135 | The carbon of the benzoyl ring attached to the carbonyl.[9] |

| Aromatic C-H | ~127 - 132 | Range for the protonated carbons of the benzene ring.[10] |

| α-CH₂ (all Gly) | ~41 - 44 | Alpha-carbons of glycine residues.[2] |

Experimental Protocol: Acquiring NMR Spectra

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it is an excellent solvent for peptides and, importantly, it slows the exchange of amide (N-H) and carboxyl (O-H) protons with deuterium, allowing them to be observed in the ¹H spectrum.[3]

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of Hippuryl-glycyl-glycine and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-